REACTION_CXSMILES
|
C(O)(=O)C.[N+:5]([C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[C:13]([O:16][CH2:17][C:18]#[N:19])[C:12]=2[CH:20]=1)([O-])=O>[Fe].C(OCC)(=O)C>[NH2:5][C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[C:13]([O:16][CH2:17][C:18]#[N:19])[C:12]=2[CH:20]=1
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)OCC#N)C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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65 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
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13 g
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Type
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catalyst
|
Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for two hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
cooled to 40° C.
|
Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
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to remove solids
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Type
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CUSTOM
|
Details
|
The phases are separated
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Type
|
EXTRACTION
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Details
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the aqueous phase is extracted with ethyl acetate
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Type
|
WASH
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Details
|
washed sequentially with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(C(=NS2)OCC#N)C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |